molecular formula C15H18N4O2S B11360184 [4-(2-Methoxyphenyl)piperazin-1-yl](4-methyl-1,2,3-thiadiazol-5-yl)methanone

[4-(2-Methoxyphenyl)piperazin-1-yl](4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B11360184
M. Wt: 318.4 g/mol
InChI Key: MXEIWBGYXMMPAS-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a methylthiadiazole carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE typically involves multiple steps:

    Formation of the 1,2,3-thiadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the carbonyl group: The carbonyl group is introduced through acylation reactions.

    Substitution on the piperazine ring: The piperazine ring is substituted with the methoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(2-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-(2-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE can be compared with other similar compounds:

    Similar Compounds: 1-(2-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE, 1-(2-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE, and 1-(2-METHOXYPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone

InChI

InChI=1S/C15H18N4O2S/c1-11-14(22-17-16-11)15(20)19-9-7-18(8-10-19)12-5-3-4-6-13(12)21-2/h3-6H,7-10H2,1-2H3

InChI Key

MXEIWBGYXMMPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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